molecular formula C20H14N4O6 B14939349 N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide

N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide

Katalognummer: B14939349
Molekulargewicht: 406.3 g/mol
InChI-Schlüssel: FERLVGMJWUXYCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE is a complex organic compound that features a pyridyl group, nitro groups, and benzamide moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the nitration of benzamide derivatives, followed by the introduction of the pyridyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide or pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups may participate in redox reactions, while the benzamide and pyridyl groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-METHYL-2-PYRIDYL)-2-NITROBENZAMIDE
  • N-(2-NITROBENZOYL)BENZAMIDE
  • N-(4-METHYL-2-PYRIDYL)BENZAMIDE

Uniqueness

N-(4-METHYL-2-PYRIDYL)-2-NITRO-N-(2-NITROBENZOYL)BENZAMIDE is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H14N4O6

Molekulargewicht

406.3 g/mol

IUPAC-Name

N-(4-methylpyridin-2-yl)-2-nitro-N-(2-nitrobenzoyl)benzamide

InChI

InChI=1S/C20H14N4O6/c1-13-10-11-21-18(12-13)22(19(25)14-6-2-4-8-16(14)23(27)28)20(26)15-7-3-5-9-17(15)24(29)30/h2-12H,1H3

InChI-Schlüssel

FERLVGMJWUXYCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)N(C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.